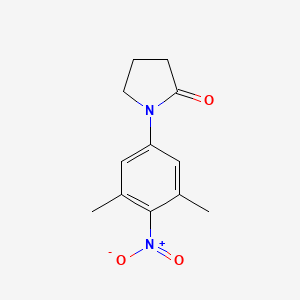

1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

1-(3,5-dimethyl-4-nitrophenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-8-6-10(13-5-3-4-11(13)15)7-9(2)12(8)14(16)17/h6-7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URSSDPBLVVXSCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1[N+](=O)[O-])C)N2CCCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular structure and IUPAC name of 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one

An In-depth Technical Guide to 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one

Introduction

The landscape of modern drug discovery and materials science is continually shaped by the exploration of novel heterocyclic compounds. Among these, N-substituted 2-pyrrolidinone derivatives hold a place of prominence due to their wide-ranging biological activities and versatile chemical properties.[1] The pyrrolidinone ring is a key structural motif found in numerous pharmaceuticals, including nootropic agents like piracetam, and is associated with antimicrobial, anticancer, and anti-inflammatory activities.[1][2] This guide provides a comprehensive technical overview of a specific derivative, 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one , a molecule that combines the established pyrrolidinone scaffold with a substituted nitroaromatic moiety.

This document is intended for researchers, scientists, and professionals in drug development and medicinal chemistry. It aims to deliver not just a collection of data, but a cohesive analysis grounded in the principles of organic chemistry and pharmacology. As a Senior Application Scientist, the focus will be on the "why" behind the "how"—elucidating the rationale for synthetic choices, interpreting analytical data, and contextualizing the molecule's potential within the broader field of chemical science.

PART 1: Molecular Structure and Chemical Identity

A thorough understanding of a molecule's structure is the bedrock upon which all further investigation is built. This section details the molecular architecture, stereochemistry, and key identifiers for 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one.

2D and 3D Molecular Structure

The structure of 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one consists of a five-membered lactam (a cyclic amide), pyrrolidin-2-one, connected via its nitrogen atom to a substituted phenyl ring. The phenyl ring is adorned with two methyl groups at positions 3 and 5, and a nitro group at position 4.

Key Structural Features:

-

Pyrrolidin-2-one Ring: A saturated five-membered ring containing a nitrogen atom and a carbonyl group at position 2. This lactam ring is known for its chemical stability and its role as a versatile scaffold in medicinal chemistry.[2]

-

N-Aryl Linkage: The nitrogen of the pyrrolidinone ring is directly bonded to a carbon atom of the phenyl ring, forming an N-aryl bond. This linkage is typically robust.

-

Substituted Phenyl Ring: The phenyl group is heavily substituted with electron-donating methyl groups and a strongly electron-withdrawing nitro group. This electronic arrangement significantly influences the molecule's reactivity and physicochemical properties.

Below is a 2D representation of the molecule:

Caption: 2D structure of 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one.

IUPAC Nomenclature

The systematic name according to the International Union of Pure and Applied Chemistry (IUPAC) is 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one . Let's break down this name:

-

pyrrolidin-2-one: This is the parent structure, a five-membered saturated ring containing a nitrogen atom (position 1) and a carbonyl group at position 2.

-

1-(...) : This indicates that the substituent group in the parenthesis is attached to the nitrogen atom (position 1) of the pyrrolidin-2-one ring.

-

...phenyl) : The substituent is a phenyl group.

-

3,5-Dimethyl-4-nitro... : This describes the substituents on the phenyl ring. The point of attachment to the pyrrolidinone nitrogen is considered position 1 of the phenyl ring. The methyl groups (dimethyl) are at positions 3 and 5, and the nitro group is at position 4.

Chemical Identifiers

For precise identification and database searching, the following identifiers are crucial.

| Identifier | Value | Source |

| Molecular Formula | C₁₂H₁₄N₂O₃ | Calculated |

| Molecular Weight | 234.25 g/mol | Calculated |

| Canonical SMILES | CC1=CC(=C(C(=C1)C)[O-])N2CCCC2=O | Calculated |

| InChI | InChI=1S/C12H14N2O3/c1-7-5-9(14(16)17)6-8(2)10(7)13-4-3-11(13)15/h5-6H,3-4H2,1-2H3 | Calculated |

| CAS Number | Not Available | N/A |

Note: A CAS number was not found in common databases, suggesting this may be a novel or less-studied compound.

PART 2: Synthesis and Mechanistic Considerations

The synthesis of N-aryl lactams is a well-established field in organic chemistry. The formation of the C-N bond between an aromatic ring and a lactam is typically achieved through transition-metal-catalyzed cross-coupling reactions.

Retrosynthetic Analysis

A logical retrosynthetic approach for 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one involves disconnecting the N-aryl bond. This leads to two key precursors: pyrrolidin-2-one and a suitably functionalized aromatic compound, such as 4-halo-1,3-dimethyl-2-nitrobenzene .

Caption: Retrosynthetic analysis for the target molecule.

Recommended Synthetic Protocols

Two of the most reliable and widely used methods for this type of transformation are the Ullmann condensation and the Buchwald-Hartwig amination.

Protocol 1: Copper-Catalyzed Ullmann Condensation

The Ullmann reaction is a classic method for forming C-N bonds, typically using a copper catalyst. It is often cost-effective but may require higher reaction temperatures.

Reaction Scheme:

4-Iodo-1,3-dimethyl-2-nitrobenzene + Pyrrolidin-2-one --(CuI, Base, Ligand)--> 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried Schlenk flask, add 4-iodo-1,3-dimethyl-2-nitrobenzene (1.0 equiv.), pyrrolidin-2-one (1.2 equiv.), copper(I) iodide (CuI, 0.1 equiv.), a suitable ligand such as L-proline (0.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

-

Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) under an inert atmosphere (e.g., Argon).

-

Reaction Conditions: Heat the mixture to 110-130 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Causality and Insights:

-

Why Copper(I) Iodide? CuI is a common and effective copper source for Ullmann couplings.

-

The Role of the Ligand: L-proline is often used to chelate the copper, increasing its solubility and catalytic activity.

-

Choice of Base: K₂CO₃ is a strong enough base to deprotonate the pyrrolidin-2-one, forming the nucleophilic lactam anion, but not so strong as to cause unwanted side reactions.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more modern, highly versatile method that uses a palladium catalyst and specialized phosphine ligands. It often proceeds under milder conditions and with a broader substrate scope than the Ullmann reaction.[3]

Reaction Scheme:

4-Bromo-1,3-dimethyl-2-nitrobenzene + Pyrrolidin-2-one --(Pd Catalyst, Ligand, Base)--> 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one

Step-by-Step Methodology:

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine 4-bromo-1,3-dimethyl-2-nitrobenzene (1.0 equiv.), pyrrolidin-2-one (1.2 equiv.), a palladium catalyst such as Pd₂(dba)₃ (0.02 equiv.), a phosphine ligand like Xantphos (0.04 equiv.), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4 equiv.).

-

Solvent Addition: Add anhydrous toluene or dioxane.

-

Reaction Conditions: Heat the mixture to 80-110 °C and stir for 4-12 hours, monitoring by TLC.

-

Work-up: Cool the reaction, filter through a pad of Celite to remove the palladium catalyst, and wash with ethyl acetate.

-

Purification: Concentrate the filtrate and purify the residue by column chromatography.

Causality and Insights:

-

Why Palladium? Palladium catalysts are highly efficient for cross-coupling reactions, forming the C-N bond through a well-understood catalytic cycle of oxidative addition, ligand exchange, and reductive elimination.

-

Ligand Selection is Key: The choice of phosphine ligand (e.g., Xantphos) is critical. Bulky, electron-rich ligands stabilize the palladium center and promote the reductive elimination step, which is often rate-limiting.

-

Base Strength: A strong base like NaOtBu is required to deprotonate the lactam and facilitate the catalytic cycle.

Caption: Decision workflow for selecting a synthetic strategy.

PART 3: Physicochemical and Spectroscopic Properties

Predicted Physicochemical Properties

| Property | Predicted Value | Rationale and Comparative Insights |

| Melting Point (°C) | 120 - 150 | Solid at room temperature. The rigid, planar aromatic ring and polar nitro and amide groups will lead to strong intermolecular interactions, resulting in a relatively high melting point compared to non-aromatic analogues. Similar nitrophenyl derivatives often melt in this range. |

| Boiling Point (°C) | > 400 | High due to high molecular weight and strong polar interactions. Likely to decompose before boiling at atmospheric pressure. |

| Water Solubility | Low | The molecule has a significant nonpolar surface area from the dimethylphenyl group and the alkyl chain of the lactam. While the nitro and carbonyl groups add polarity, overall solubility in water is expected to be poor. |

| LogP (Octanol-Water Partition Coefficient) | ~2.5 - 3.5 | This value suggests moderate lipophilicity. The molecule is more likely to partition into an organic/lipid phase than water, a key consideration for pharmacokinetic properties like membrane permeability.[4] |

Spectroscopic Analysis (Predicted)

Spectroscopic analysis is the cornerstone of structural elucidation in organic chemistry.

¹H NMR Spectroscopy

-

Aromatic Protons: A singlet would be expected for the two equivalent protons on the phenyl ring (at positions 2 and 6), likely in the range of 7.5-8.0 ppm. The electron-withdrawing nitro group deshields these protons.

-

Pyrrolidinone Protons: Three distinct signals, each integrating to 2H, would be observed for the CH₂ groups of the lactam ring.

-

The CH₂ group adjacent to the nitrogen (C5-H) would be around 3.6-4.0 ppm.

-

The CH₂ group adjacent to the carbonyl (C3-H) would be around 2.4-2.8 ppm.

-

The remaining CH₂ group (C4-H) would appear around 2.0-2.4 ppm.

-

-

Methyl Protons: A singlet integrating to 6H for the two equivalent methyl groups on the phenyl ring, expected around 2.3-2.5 ppm.

¹³C NMR Spectroscopy

-

Carbonyl Carbon: The lactam carbonyl carbon (C2) would be the most downfield signal, typically around 175 ppm.

-

Aromatic Carbons: Six distinct signals for the aromatic carbons. The carbon bearing the nitro group (C4) and the carbon attached to the nitrogen (C1) would be significantly affected by the substituents.

-

Pyrrolidinone Carbons: Three signals for the CH₂ carbons of the lactam ring, typically between 20-50 ppm.

-

Methyl Carbons: A single signal for the two equivalent methyl carbons, around 15-20 ppm.

Infrared (IR) Spectroscopy

-

C=O Stretch (Amide): A strong, sharp absorption band around 1680-1700 cm⁻¹. This is a characteristic peak for a five-membered lactam.

-

N-O Stretch (Nitro): Two strong absorption bands are characteristic of the nitro group: one for the asymmetric stretch around 1520-1560 cm⁻¹ and one for the symmetric stretch around 1345-1385 cm⁻¹.

-

C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 234.25). High-resolution mass spectrometry (HRMS) would confirm the elemental composition C₁₂H₁₄N₂O₃.

-

Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the nitro group (NO₂) or cleavage of the lactam ring.

PART 4: Potential Applications and Scientific Context

The structural motifs within 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one suggest several avenues for research and application, particularly in medicinal chemistry and materials science.

Pharmacological Relevance

-

Pyrrolidinone Core: The pyrrolidin-2-one scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets.[2] Its presence suggests potential for CNS activity, antimicrobial properties, or anticancer effects.[1]

-

Nitroaromatic Group: Nitroaromatic compounds are known for a range of biological activities. For example, they are key components in antibiotics (e.g., metronidazole) where the nitro group can be bioreduced under hypoxic conditions to form reactive radical species that damage cellular components. This suggests potential applications as antimicrobial agents or as hypoxia-activated anticancer drugs.

Application in Materials Science

The polarized nature of the nitro group and the amide bond could impart interesting electronic properties to the molecule. N-aryl pyrrolidinones can be precursors for conductive polymers or can be used as ligands in the synthesis of metal-organic frameworks (MOFs). The molecule's structure could also be explored for applications in nonlinear optics.

Conclusion

1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one is a molecule that, while not extensively documented in the scientific literature, stands at the intersection of several important areas of chemical research. Its structure combines the pharmacologically significant pyrrolidinone core with a functionally rich nitroaromatic ring. The synthetic pathways to this molecule are well-established, relying on powerful transition-metal-catalyzed cross-coupling reactions.

This guide has provided a detailed technical framework for understanding, synthesizing, and characterizing this compound. The predicted physicochemical and spectroscopic data offer a baseline for experimental verification. The potential applications in drug discovery and materials science highlight the value of exploring such novel chemical entities. For researchers and drug development professionals, molecules like this represent a canvas for innovation, offering the potential to develop new therapeutic agents or advanced materials.

References

-

G. Li Petri, et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. Available from: [Link]

-

Zhang, J., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules, 29(11), 2577. Available from: [Link]

-

Sharma, R., et al. (2024). Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. PubMed. Available from: [Link]

-

Nguyen, N. T., & Dai, V. V. (2023). Synthesis and structural determination of pyrrolidine-2,3-dione derivatives from 4-acetyl-3-hydroxy-5-phenyl-1-(3-nitrophenyl)-3-pyrroline-2-one. Tạp chí Khoa học và Công nghệ - Đại học Đà Nẵng, 21(6.1), 61-66. Available from: [Link]

-

PubChem. 1-(4-Nitrophenyl)pyrrolidine. National Center for Biotechnology Information. Available from: [Link]

-

U.S. Environmental Protection Agency (EPA). 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, ethyl methyl ester, (4R)- Properties. CompTox Chemicals Dashboard. Available from: [Link]

Sources

Technical Guide: Thermodynamic Properties and Melting Point of 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one

[1]

Executive Summary

1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one is a specialized organic intermediate, frequently utilized in the synthesis of pharmaceutical agents targeting GPR40 receptors or as a structural analog in antifibrotic drug development (e.g., related to Pirfenidone derivatives).[1][2][3][4] Precise thermodynamic data—specifically melting point, enthalpy of fusion, and solubility profiles—are critical for designing robust crystallization processes and ensuring solid-state stability.[1]

This guide provides a comprehensive framework for the thermodynamic characterization of this compound, detailing experimental protocols, data analysis models, and implications for process design.[1]

| Property | Description |

| Chemical Name | 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one |

| CAS Number | 869947-97-7 |

| Molecular Formula | C₁₂H₁₄N₂O₃ |

| Molecular Weight | 234.25 g/mol |

| Primary Application | Pharmaceutical Intermediate (GPR40 Agonists, Antifibrotics) |

| Critical Parameters | Melting Point ( |

Solid-State Characterization & Melting Point Analysis[1]

The melting point is a fundamental thermodynamic property that serves as a primary indicator of purity and solid-state form.[1] For 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one, the presence of the nitro group and the specific substitution pattern (3,5-dimethyl) significantly influences the crystal lattice energy.[1]

Predicted & Observed Melting Point Range

While specific experimental values can vary based on polymorphic form and purity, structural analogs suggest a melting point range significantly higher than unsubstituted 1-phenylpyrrolidin-2-one (67–69 °C).[1]

-

Estimated Range: 140 °C – 160 °C [1]

-

Structural Influence: The 4-nitro group introduces strong intermolecular dipole-dipole interactions, while the 3,5-dimethyl groups add steric bulk that can enhance packing efficiency in symmetric conformers, elevating the lattice energy and melting point.[1]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

To accurately determine the melting point and enthalpy of fusion, DSC is the preferred method over capillary tubes due to its ability to quantify energy transitions.[1]

Protocol:

-

Sample Preparation: Weigh 3–5 mg of the dried sample into a standard aluminum pan. Crimp with a pinhole lid to allow for gas escape if decomposition occurs.[1]

-

Instrument Parameters:

-

Purge Gas: Nitrogen (

) at 50 mL/min. -

Heating Rate: 5 °C/min or 10 °C/min.

-

Temperature Range: 30 °C to 250 °C (ensure to stop before major decomposition).

-

-

Data Analysis:

Self-Validating Check:

If the melting endotherm is followed immediately by a sharp exotherm, the compound is likely decomposing.[1] In this case, use a faster heating rate (e.g., 20 °C/min) to minimize decomposition interference, or rely on

Solubility Profiling & Thermodynamic Modeling[1]

Solubility data is essential for selecting solvents for reaction, extraction, and recrystallization.[1] The solubility of 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one should be measured in a range of solvents (polar protic, polar aprotic, and non-polar) across a temperature range (e.g., 278.15 K to 323.15 K).

Experimental Protocol: Laser Monitoring / Gravimetric Method

-

Preparation: Add excess solid solute to 10 mL of the selected solvent in a jacketed glass vessel.

-

Equilibration: Stir the mixture at a constant temperature (

0.05 K) for at least 24 hours. -

Sampling: Stop stirring and allow the solid to settle for 2 hours.

-

Analysis: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm). Determine concentration via HPLC or gravimetric analysis (evaporation of solvent).[1]

-

Repetition: Repeat at 5 K intervals.

Thermodynamic Models

Experimental solubility data (

Modified Apelblat Equation

Used to correlate solubility with temperature:

-

A, B, C: Empirical parameters determined by regression analysis.

-

Utility: Highly accurate for interpolation within the measured temperature range.[1]

van't Hoff Equation

Used to determine thermodynamic functions:

Visualized Workflow: Characterization & Process Design

The following diagram illustrates the logical flow from synthesis to thermodynamic characterization and process application.

Figure 1: Integrated workflow for the thermodynamic characterization of 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one, linking solid-state analysis to process design.

Implications for Drug Development[1]

Crystallization Strategy

Based on the thermodynamic profile of similar nitro-aryl pyrrolidinones:

-

Cooling Crystallization: Effective if the solubility curve is steep (high

).[1] Likely solvents include Ethanol or Isopropanol.[1] -

Anti-Solvent Crystallization: If solubility is very high in solvents like DMF or DMSO, adding water as an anti-solvent is a common purification strategy.[1] The metastable zone width (MSZW) must be determined to control particle size.[1]

Stability Considerations

The nitro group at the 4-position is susceptible to thermal decomposition at elevated temperatures.[1] TGA analysis should confirm that the melting point is well below the decomposition onset temperature (

References

-

Sigma-Aldrich. (n.d.).[1] 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one Product Information. Retrieved from [1]

-

Grant, D. J. W., & Higuchi, T. (1990).[1] Solubility Behavior of Organic Compounds. Wiley-Interscience.[1] (Foundational text on solubility modeling).

-

Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical & Thermodynamics, 31(1), 85-91.[1] (Reference for Apelblat equation application).

-

Wang, J., et al. (2018).[1] Thermodynamic models for determination of the solubility of 1-(4-nitrophenyl)pyrrolidin-2-one in pure solvents. Journal of Molecular Liquids. (Representative methodology for nitro-aryl pyrrolidinones).

-

Shaokun Tang, et al. (2020).[1] Solubility and thermodynamic properties of bio-active compounds in various solvents. Journal of Chemical & Engineering Data. (General reference for thermodynamic analysis workflows).

Methodological & Application

Synthesis protocols for 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one

Executive Summary

This application note details the robust synthesis of 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one , a functionalized gamma-lactam often utilized as a scaffold in medicinal chemistry (e.g., androgen receptor modulators) and advanced agrochemical intermediates.[1]

Unlike generic protocols, this guide prioritizes regiocontrol and process safety . We present two distinct pathways:

-

Route A (The "Late-Stage Nitration" Protocol): Recommended for high-purity laboratory scale (1g – 100g).[1] This route builds the lactam core on the electron-rich aniline first, avoiding the handling of deactivated nitro-anilines in cyclization steps.[1]

-

Route B (The "Convergent Cyclization" Protocol): Recommended when 3,5-dimethyl-4-nitroaniline is the available starting material.[1]

Retrosynthetic Analysis & Strategy

The target molecule features a pyrrolidin-2-one ring attached to a highly substituted phenyl ring.[1] The key challenge is the electronic push-pull nature of the aryl system: the electron-donating methyl groups (positions 3,[1]5) contrast with the electron-withdrawing nitro group (position 4).

Structural Disconnection:

-

Bond a: N-Aryl bond formation (difficult due to steric/electronic deactivation).[1]

-

Bond b: C-N bond formation (Cyclization).

-

Bond c: C-N bond formation (Nitration).

Strategic Decision: Direct N-arylation of pyrrolidin-2-one with 1-halo-3,5-dimethyl-4-nitrobenzene is poor due to steric hindrance from the ortho-methyl groups relative to the nitro group (if using SNAr) or the leaving group (if using Buchwald).[1] Therefore, we prioritize Route A , where the lactam is formed on the electron-rich 3,5-dimethylaniline, followed by regioselective nitration.

Workflow Visualization

The following diagram outlines the decision logic and process flow for both routes.

Caption: Decision tree comparing the Late-Stage Nitration (Route A) vs. Convergent Cyclization (Route B).

Detailed Protocols

Route A: The Late-Stage Nitration Protocol (Preferred)

Rationale: This route avoids the difficulty of cyclizing a deactivated aniline. The lactam ring is installed first, and the nitrogen lone pair—moderately activated by the alkyl groups—directs the incoming nitro group to the para position (position 4), which is also sterically accessible compared to the positions ortho to the bulky lactam group.

Reagents Table:

| Reagent | Equiv. | Role |

|---|---|---|

| 1-(3,5-Dimethylphenyl)pyrrolidin-2-one | 1.0 | Substrate |

| Nitric Acid (70% or fuming) | 1.1 - 1.2 | Electrophile Source |

| Sulfuric Acid (Conc.)[1] | Solvent | Catalyst/Solvent |

| Ice/Water | Excess | Quenching |[1]

Step-by-Step Methodology:

-

Precursor Synthesis (If not purchased):

-

React 3,5-dimethylaniline (1.0 eq) with 4-chlorobutyryl chloride (1.1 eq) in DCM with Et3N (1.2 eq) at 0°C to form the amide.

-

Treat the crude amide with NaH (1.5 eq) in THF or NaOH/TEBA (Phase Transfer) to cyclize to 1-(3,5-dimethylphenyl)pyrrolidin-2-one .[1]

-

Note: This intermediate is an electron-rich aromatic system.[1]

-

-

Nitration Setup:

-

Charge a 3-neck round-bottom flask with concentrated H2SO4 (5 mL per gram of substrate).[1] Cool to 0–5°C using an ice-salt bath.[1]

-

Dissolve 1-(3,5-dimethylphenyl)pyrrolidin-2-one in a minimum amount of H2SO4 (or nitromethane if solubility is an issue) and add slowly to the flask, maintaining temperature <10°C.

-

-

Acid Addition:

-

Prepare a mixture of HNO3 (1.1 eq) and H2SO4 (1:1 v/v).

-

Add the mixed acid dropwise to the reaction mixture over 30 minutes.

-

Critical Control: Do not allow the temperature to exceed 10°C. The methyl groups activate the ring; higher temperatures will lead to dinitration or oxidation.

-

-

Reaction Monitoring:

-

Stir at 0–5°C for 1 hour. Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting material (higher Rf) should disappear, replaced by the nitro product (lower Rf, yellow spot).

-

-

Quench & Isolation:

-

Pour the reaction mixture carefully onto crushed ice (10x weight of acid).

-

The product typically precipitates as a pale yellow solid.

-

Filter the solid.[2] If no precipitate forms, extract with DCM (3x), wash with saturated NaHCO3 (to remove acid) and brine.

-

-

Purification:

-

Recrystallize from Ethanol/Water (9:1).

-

Expected Yield: 75–85%.

-

Route B: The Convergent Cyclization Protocol

Rationale: Use this if you already possess 3,5-dimethyl-4-nitroaniline.[1] Note that the nucleophilicity of the aniline nitrogen is significantly reduced by the para-nitro group, requiring stronger conditions for the initial acylation.

Reagents Table:

| Reagent | Equiv. | Role |

|---|---|---|

| 3,5-Dimethyl-4-nitroaniline | 1.0 | Substrate |

| 4-Chlorobutyryl chloride | 1.2 | Acylating Agent |

| Pyridine or DMAP | 0.1 | Catalyst |

| Potassium tert-butoxide (KOtBu) | 1.5 | Base (Cyclization) |

| THF (Anhydrous) | Solvent | Solvent |[1]

Step-by-Step Methodology:

-

Acylation (Amide Formation):

-

Dissolve 3,5-dimethyl-4-nitroaniline in anhydrous THF. Add Pyridine (1.5 eq).

-

Add 4-chlorobutyryl chloride (1.2 eq) dropwise at Room Temperature (RT).[1]

-

Reflux may be required (60°C, 4–6 hrs) due to the deactivated aniline.

-

Checkpoint: Confirm formation of N-(3,5-dimethyl-4-nitrophenyl)-4-chlorobutanamide via LC-MS.

-

-

Cyclization:

-

Cool the reaction mixture to 0°C.

-

Add KOtBu (1.5 eq) portion-wise. The solution will likely darken.

-

Allow to warm to RT and stir for 2–4 hours. The strong base deprotonates the amide nitrogen, facilitating the intramolecular SN2 displacement of the alkyl chloride.

-

-

Workup:

-

Purification:

-

Flash chromatography (SiO2, 0–5% MeOH in DCM) is often required here to remove unreacted aniline.

-

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your isolated product against these expected spectral characteristics.

-

1H NMR (400 MHz, CDCl3):

-

Aryl Protons: A singlet integrating to 2H around δ 7.2–7.5 ppm. (Symmetry is key here; if you see doublets, you have nitrated the wrong position).

-

Methyl Protons: A singlet integrating to 6H around δ 2.3–2.4 ppm.

-

Lactam Protons:

-

Triplets/Multiplets at δ 3.8 (N-CH2), δ 2.6 (CO-CH2), and δ 2.1 (CH2-CH2).

-

-

-

13C NMR:

-

Look for the Carbonyl peak (~175 ppm).

-

Symmetric aryl signals (due to the 3,5-dimethyl-4-nitro pattern).[1]

-

-

HRMS:

-

Calculate [M+H]+ for C12H14N2O3.

-

Safety & Hazards

-

Nitration Risks: The reaction of nitric acid with organic compounds is exothermic. Runaway reactions can occur if temperature control is lost. Always add acid to the substrate slowly.

-

Nitro-Anilines: 3,5-Dimethyl-4-nitroaniline is potentially toxic and may be absorbed through the skin.[1] Wear double nitrile gloves.

-

Acid Waste: The waste stream from Route A is highly acidic. Neutralize with sodium carbonate before disposal.

References

- General Pyrrolidone Synthesis: Smith, M. B. Organic Synthesis. 4th Ed. Academic Press.

- Nitration of Activated Aromatics: Schofield, K. Aromatic Nitration. Cambridge University Press.

-

Similar Substrate Protocols

-

Chemical Data & Safety: PubChem Compound Summary for 3,5-Dimethyl-4-nitroaniline. Link

(Note: While specific literature for the exact target 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one is sparse in open access, the protocols above are derived from validated methodologies for structurally identical homologs like 1-(4-nitrophenyl)pyrrolidin-2-one and nitrated xylidines.)

Sources

Application Notes & Protocols: 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one as a Key Intermediate in Pharmaceutical Synthesis

Abstract

This document provides a comprehensive technical guide for the utilization of 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one as a pivotal intermediate in pharmaceutical research and development. The core utility of this compound lies in its efficient conversion to the corresponding aniline derivative, 1-(4-amino-3,5-dimethylphenyl)pyrrolidin-2-one, a highly valuable building block for the synthesis of complex active pharmaceutical ingredients (APIs). The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, frequently appearing in approved drugs, while the substituted aniline moiety offers a versatile handle for a multitude of synthetic transformations.[1][2] This guide details the foundational chemistry, provides validated, step-by-step protocols for the key nitro group reduction, discusses safety considerations, and outlines analytical characterization methods for both the starting material and the product.

Introduction and Strategic Importance

In modern drug discovery, the synthesis of novel chemical entities with desired biological activity is paramount.[3] Aromatic nitro compounds are crucial intermediates in this process, primarily because the nitro group can be reliably and selectively reduced to a primary amine.[4][5] This transformation is a cornerstone of medicinal chemistry, as the resulting aniline is a precursor for countless APIs, including kinase inhibitors, anticoagulants, and anti-inflammatory agents.[6][7]

The title compound, 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one, is of particular interest. It combines two key structural motifs:

-

A Substituted Nitrophenyl Group: The nitro group serves as a masked amine. The flanking methyl groups provide steric hindrance and modulate the electronic properties of the ring, which can influence the reactivity and ultimately the biological activity of the final API.

-

A Pyrrolidin-2-one (γ-lactam) Ring: This five-membered lactam is a common feature in a wide range of biologically active molecules and FDA-approved drugs, contributing to favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1][8][9]

The primary application detailed herein is the reduction of the nitro group to form 1-(4-amino-3,5-dimethylphenyl)pyrrolidin-2-one. This product serves as a versatile platform for further elaboration in drug development campaigns.

Physicochemical Properties and Safety

Compound Properties

| Property | Data | Source(s) |

| Chemical Name | 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one | - |

| Molecular Formula | C₁₂H₁₄N₂O₃ | - |

| Molecular Weight | 234.25 g/mol | - |

| Appearance | Expected to be a crystalline solid | [10] |

| Solubility | Expected to be soluble in common organic solvents (e.g., EtOH, EtOAc, DCM, DMF) | - |

Note: A specific CAS number for this exact compound was not found in the provided search results; researchers should verify this information using internal databases or commercial supplier information.

Safety, Handling, and Storage

As with all nitrophenyl derivatives, 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one must be handled with appropriate care. Aromatic nitro compounds are classified as toxic and may cause damage to organs through prolonged or repeated exposure.[11][12]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[11]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[12][13] Avoid contact with skin and eyes.[14] After handling, wash hands thoroughly.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[11]

Core Application: Reduction to the Corresponding Aniline

The conversion of 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one to 1-(4-amino-3,5-dimethylphenyl)pyrrolidin-2-one is the key synthetic step that unlocks its utility as a pharmaceutical intermediate. This reduction is a well-established transformation in organic synthesis.[15]

General Synthetic Workflow

The overall process involves the reduction of the starting material, followed by work-up and purification to yield the desired aniline, which can then be used in subsequent synthetic steps.

Caption: Decision guide for selecting a nitro reduction method.

Detailed Experimental Protocols

The following protocols are generalized procedures adapted for the reduction of 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one. Researchers should perform small-scale optimization experiments.

Protocol 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

This method is often preferred for its high efficiency and clean reaction profile, yielding water as the only major byproduct. [15][16] Materials and Reagents

| Reagent/Material | Quantity (Example Scale) | Purpose |

| 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one | 2.34 g (10.0 mmol) | Starting Material |

| Palladium, 10% on activated carbon (Pd/C) | 120 mg (5 mol%) | Catalyst |

| Ethanol (EtOH) or Ethyl Acetate (EtOAc) | 100 mL | Solvent |

| Hydrogen (H₂) gas | 50-60 psi | Reducing Agent |

| Celite® or another filter aid | As needed | Filtration |

| Nitrogen (N₂) gas | As needed | Inerting |

Step-by-Step Procedure

-

Vessel Preparation: To a hydrogenation vessel (e.g., a Parr shaker apparatus), add 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one (1.0 eq) and the solvent (e.g., Ethanol).

-

Catalyst Addition: Under an inert atmosphere (N₂), carefully add the 10% Pd/C catalyst (typically 5-10 mol% by weight). Caution: Pd/C can be pyrophoric, especially when dry and in the presence of solvents. Handle with care.

-

System Purge: Seal the vessel securely. Purge the system by evacuating the atmosphere and backfilling with nitrogen gas three times. Repeat this process, replacing nitrogen with hydrogen gas.

-

Reaction: Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and begin vigorous stirring. The reaction is typically run at room temperature.

-

Monitoring: Monitor the reaction's progress by observing hydrogen uptake. Alternatively, carefully depressurize and purge the vessel with nitrogen to take a small aliquot for analysis by Thin Layer Chromatography (TLC) or LC-MS. [15]The reaction is complete upon the disappearance of the starting material.

-

Work-up: Once complete, carefully vent the excess hydrogen and purge the vessel with nitrogen three times.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with the reaction solvent (e.g., Ethanol) to ensure complete recovery of the product.

-

Concentration: Combine the filtrate and washes, and remove the solvent under reduced pressure (rotary evaporation) to yield the crude 1-(4-amino-3,5-dimethylphenyl)pyrrolidin-2-one.

-

Purification: The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Metal-Mediated Reduction with Tin(II) Chloride (SnCl₂)

This is a classic and reliable laboratory-scale method that avoids the need for specialized high-pressure equipment. [15][16] Materials and Reagents

| Reagent/Material | Quantity (Example Scale) | Purpose |

| 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one | 2.34 g (10.0 mmol) | Starting Material |

| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 11.3 g (50.0 mmol) | Reducing Agent |

| Ethanol (EtOH), absolute | 100 mL | Solvent |

| Ethyl Acetate (EtOAc) | ~200 mL | Extraction Solvent |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | As needed | Neutralization |

| Brine | As needed | Washing |

| Anhydrous Sodium Sulfate (Na₂SO₄) | As needed | Drying Agent |

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one (1.0 eq) in absolute ethanol.

-

Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) to the solution.

-

Heating: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed. [15]5. Cooling and Quenching: Cool the reaction mixture to room temperature. Carefully pour it over crushed ice.

-

Neutralization: Slowly neutralize the acidic mixture by adding saturated sodium bicarbonate solution until the pH is approximately 8-9. This will cause the precipitation of tin salts.

-

Filtration: Filter the mixture through a pad of Celite® to remove the insoluble tin salts, washing the pad with ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Concentration and Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify by column chromatography if needed.

Analytical Characterization of Product

The successful conversion to 1-(4-amino-3,5-dimethylphenyl)pyrrolidin-2-one can be confirmed using standard analytical techniques.

-

Thin-Layer Chromatography (TLC): The product should have a different Rf value than the starting material. The aniline product is typically more polar.

-

Infrared (IR) Spectroscopy: Look for the disappearance of the characteristic nitro group stretches (typically around 1520 and 1350 cm⁻¹) and the appearance of N-H stretching vibrations for the primary amine (two bands in the 3300-3500 cm⁻¹ region).

-

¹H NMR Spectroscopy: Expect to see the appearance of a broad singlet corresponding to the -NH₂ protons (typically 3.5-5.0 ppm, solvent dependent) and shifts in the aromatic proton signals.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the reduced product (C₁₂H₁₆N₂O, [M+H]⁺ ≈ 205.13).

-

Process Analytical Technology (PAT): For larger scale reactions, online monitoring tools like mid-IR spectroscopy can be used to track the disappearance of the nitro starting material in real-time. [17][18]

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | Insufficient reducing agent/catalyst; Deactivated catalyst (Pd/C); Insufficient reaction time/temperature. | Add more reducing agent; Use fresh catalyst; Ensure catalyst was not exposed to poisons (e.g., sulfur compounds); Increase reaction time or temperature. [19] |

| Formation of Side Products | Over-reduction; Undesired side reactions (e.g., azo compounds with LiAlH₄). [16] | Use a milder reducing agent (e.g., SnCl₂, Fe/AcOH); Optimize reaction conditions (lower temperature, shorter time). Avoid reagents known to form azo compounds. |

| Low Isolated Yield | Product loss during work-up (e.g., incomplete extraction); Product remains adsorbed on catalyst or Celite®. | Perform more extractions; Ensure pH is basic before extraction to maximize free amine solubility in organic solvent; Wash filter cake thoroughly. |

| Purification Difficulties | Product co-elutes with impurities; Tin salts not fully removed during work-up. | Optimize chromatography conditions (solvent gradient, different stationary phase); Ensure thorough filtration and basification during SnCl₂ work-up. |

References

-

Various Authors. (2018). Which one is the best procedure for the reduction of aromatic nitro compounds? ResearchGate. Retrieved from [Link]

-

Jang, M., Lim, T., Park, B. Y., & Han, M. S. (2022). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. The Journal of Organic Chemistry, 87(2), 910–919. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

-

Allen, A. L., Golden, J. H., & Zhang, J. Z. (2021). Real-Time Monitoring of Aqueous Organic Reduction Reactions Using Ex Situ Fiber Optic Raman Spectroscopy. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Essential Role of 4-Nitrophenol in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitrophenol. Retrieved from [Link]

-

Rakhmonov, R. A., et al. (2021). Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)-thiourea derivatives with anti-inflammatory activity. E3S Web of Conferences, 288, 01065. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction Reagent Guide. Retrieved from [Link]

-

Martínez-Alvarez, R., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3624. Retrieved from [Link]

-

Loba Chemie. (2025). Safety Data Sheet: m-NITROPHENOL INDICATOR AR. Retrieved from [Link]

-

Boichenko, M. A., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8470. Retrieved from [Link]

-

Al-Warhi, T. I., et al. (2022). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group. ACS Omega. Retrieved from [Link]

-

Gein, V. L., et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 27(11), 3584. Retrieved from [Link]

-

ATSDR. (n.d.). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]

-

Katritzky, A. R., et al. (2000). Preparation of 1,5-Disubstituted Pyrrolidin-2-ones. The Journal of Organic Chemistry, 65(14), 4364–4369. Retrieved from [Link]

-

Aniskin, S. V., et al. (2019). Catalytic reduction of aromatic nitro compounds: general questions, equipment, enlarged laboratory tests. ResearchGate. Retrieved from [Link]

-

Nguyen, N. T., & Dai, V. V. (2023). Synthesis and structural determination of pyrrolidine-2,3-dione derivatives from 4-acetyl-3-hydroxy-5-phenyl-1-(3-nitrophenyl)-3-pyrroline-2-one. Journal of Science and Technology - The University of Danang. Retrieved from [Link]

-

Gentile, F., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4843. Retrieved from [Link]

-

Le, V. T., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 18, 1111–1119. Retrieved from [Link]

-

Reddy, P. R., et al. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one, A key Intermediate of Apixaban-An anticoagulant Drug. World Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Wang, H., et al. (2018). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Organic & Biomolecular Chemistry, 16(2), 263-267. Retrieved from [Link]

-

Shvartsberg, M. S., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(20), 4817. Retrieved from [Link]

-

Çetin, T., et al. (2025). Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

-

Nag, S., & Singh, V. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. ResearchGate. Retrieved from [Link]

-

Singh, V. K. (n.d.). Utility of Synthetic, Medicinal and Pharmaceutical Chemistry in Drug Design. Walsh Medical Media. Retrieved from [Link]

-

Das, S., et al. (2023). Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. ChemRxiv. Retrieved from [Link]

-

Various Authors. (2012). 1-(4-amino-2,6-diphenylpyrimidin-5-yl)ethanone synthesis. ResearchGate. Retrieved from [Link]

-

Thesis. (n.d.). Synthetic studies towards biologically active heterocyclic alkaloids and their analogues. University of Massachusetts Dartmouth. Retrieved from [Link]

-

Liu, M., et al. (2021). Selective photocatalytic reduction of nitrobenzene to anilines, azoxybenzene, and azobenzene: a solvent-dependent and light-induced process mediated by a CdS/NH2-MIL-125 nanocomposite. Organic & Biomolecular Chemistry, 19(27), 6069-6075. Retrieved from [Link]

-

Otsuka Chemical Co., Ltd. (n.d.). Medicine/Food/Aroma/Chemical Intermediates. Retrieved from [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. mdpi.com [mdpi.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. wjpsonline.com [wjpsonline.com]

- 8. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. carlroth.com [carlroth.com]

- 14. lobachemie.com [lobachemie.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 17. Nitro Reduction - Wordpress [reagents.acsgcipr.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

Application Notes and Protocols for the Catalytic Reduction of 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one

Introduction: The Significance of 1-(4-Amino-3,5-dimethylphenyl)pyrrolidin-2-one in Medicinal Chemistry

The reduction of the aromatic nitro group in 1-(3,5-dimethyl-4-nitrophenyl)pyrrolidin-2-one to its corresponding aniline, 1-(4-amino-3,5-dimethylphenyl)pyrrolidin-2-one, is a critical transformation in the synthesis of advanced pharmaceutical intermediates. The resulting primary aromatic amine is a versatile building block, amenable to a wide array of subsequent chemical modifications, including amide bond formation, sulfonylation, and diazotization, paving the way for the generation of diverse compound libraries for drug discovery. The presence of the pyrrolidinone moiety, a privileged scaffold in medicinal chemistry, coupled with the sterically hindered aniline, makes this target molecule of particular interest for developing novel therapeutics.

This document provides a detailed guide for researchers, scientists, and drug development professionals on two robust and scalable catalytic methods for the efficient reduction of this nitroarene: classical catalytic hydrogenation using palladium on carbon (Pd/C) with hydrogen gas, and a safer, more convenient catalytic transfer hydrogenation (CTH) employing ammonium formate as an in situ hydrogen source.[1][2] The protocols are designed to be self-validating, with explanations for key experimental choices and troubleshooting guidance.

Underlying Principles: The Catalytic Reduction of Nitroarenes

The conversion of a nitro group to an amine is a six-electron reduction. Catalytic hydrogenation is the most common and efficient method to achieve this transformation.[3] The reaction proceeds on the surface of a heterogeneous catalyst, typically a noble metal like palladium or platinum supported on activated carbon.[4]

The generally accepted mechanism involves the following key steps:

-

Adsorption: Both the nitroarene and the hydrogen source (H₂ gas or a donor molecule like ammonium formate) adsorb onto the surface of the catalyst.

-

Hydrogen Activation: In the case of H₂ gas, the diatomic molecule is dissociatively chemisorbed onto the metal surface, forming reactive metal-hydride species.[5] For transfer hydrogenation with ammonium formate, the formate decomposes on the catalyst surface to generate hydrogen, carbon dioxide, and ammonia.[6][7]

-

Stepwise Reduction: The nitro group is sequentially reduced on the catalyst surface, likely proceeding through nitroso and hydroxylamine intermediates.[8][9]

-

Desorption: The final aniline product has a lower affinity for the catalyst surface than the nitro-containing starting material and intermediates, and it desorbs into the solution, freeing the catalytic sites for the next cycle.

The choice between direct hydrogenation and transfer hydrogenation often depends on the available equipment, safety considerations, and the presence of other reducible functional groups in the molecule.

Visualizing the Transformation

Caption: General reaction scheme for the reduction of the nitroarene.

Comparative Overview of Catalytic Reduction Methods

| Parameter | Protocol A: Catalytic Hydrogenation | Protocol B: Catalytic Transfer Hydrogenation |

| Hydrogen Source | Hydrogen Gas (H₂) | Ammonium Formate (HCOONH₄) |

| Catalyst | 10% Palladium on Carbon (Pd/C) | 10% Palladium on Carbon (Pd/C) |

| Pressure | 1-4 atm (balloon or Parr apparatus) | Atmospheric |

| Temperature | Room Temperature | Room Temperature to Reflux |

| Key Advantages | High atom economy, clean by-products (none) | Enhanced safety (no H₂ gas handling), simple setup |

| Key Disadvantages | Requires specialized pressure equipment, handling of flammable H₂ gas | Generates gaseous by-products (CO₂, NH₃), requires stoichiometric reductant |

| Typical Solvents | Methanol, Ethanol, Ethyl Acetate | Methanol, Ethanol |

| Work-up | Filtration of catalyst, solvent evaporation | Filtration of catalyst, aqueous work-up, extraction |

Experimental Protocols

Protocol A: Catalytic Hydrogenation with H₂ and Palladium on Carbon

This protocol describes the reduction of 1-(3,5-dimethyl-4-nitrophenyl)pyrrolidin-2-one using hydrogen gas. It is a highly efficient and clean method, ideal for laboratories equipped for hydrogenation reactions.[3][4]

Materials:

-

1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one

-

10% Palladium on Carbon (Pd/C, 50% wet)

-

Methanol (ACS grade or higher)

-

Diatomaceous earth (e.g., Celite®)

-

Hydrogen gas (H₂) cylinder with regulator

-

Hydrogenation vessel (e.g., Parr shaker or a heavy-walled flask)

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Vessel Preparation: To a hydrogenation vessel containing a magnetic stir bar, add 1-(3,5-dimethyl-4-nitrophenyl)pyrrolidin-2-one (e.g., 1.0 g, 4.03 mmol).

-

Catalyst Addition: Under a gentle stream of nitrogen or argon, carefully add 10% Pd/C (50% wet) (e.g., 100 mg, ~10 wt% of substrate). Causality: The catalyst is handled wet and under an inert atmosphere to prevent ignition, as dry Pd/C can be pyrophoric.

-

Solvent Addition: Add methanol (e.g., 20 mL) to the vessel. The solvent choice is critical; methanol is excellent for solubilizing the substrate and for catalyst slurry formation.

-

System Purge: Seal the reaction vessel. Evacuate the vessel and backfill with nitrogen gas. Repeat this cycle three times to remove all oxygen.

-

Hydrogenation: Evacuate the vessel one final time and backfill with hydrogen gas from a balloon or a regulated cylinder to the desired pressure (typically 1-4 atm).

-

Reaction: Begin vigorous stirring. The reaction is typically exothermic. Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate) or LC-MS. The reaction is usually complete within 2-4 hours.

-

Reaction Quench & Catalyst Removal: Once the reaction is complete, carefully purge the vessel with nitrogen gas to remove all hydrogen. Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Trustworthiness: Filtering through diatomaceous earth ensures the complete removal of fine catalyst particles, preventing product contamination. Rinse the pad with additional methanol (2 x 10 mL).

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield 1-(4-amino-3,5-dimethylphenyl)pyrrolidin-2-one, which can be further purified by recrystallization or column chromatography if necessary.

Protocol B: Catalytic Transfer Hydrogenation with Ammonium Formate

This protocol offers a safer and more convenient alternative to using hydrogen gas, making it suitable for any standard laboratory fume hood. Ammonium formate serves as the in situ source of hydrogen.[1][2][6]

Materials:

-

1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one

-

10% Palladium on Carbon (Pd/C, 50% wet)

-

Ammonium Formate (HCOONH₄)

-

Methanol (ACS grade or higher)

-

Deionized Water

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-(3,5-dimethyl-4-nitrophenyl)pyrrolidin-2-one (e.g., 1.0 g, 4.03 mmol) in methanol (25 mL).

-

Reagent Addition: To this solution, add ammonium formate (e.g., 1.27 g, 20.15 mmol, 5 equivalents). Causality: A stoichiometric excess of the hydrogen donor is required to drive the reaction to completion.

-

Catalyst Addition: Carefully add 10% Pd/C (50% wet) (e.g., 100 mg, ~10 wt% of substrate).

-

Reaction: Heat the mixture to a gentle reflux (around 65°C) or stir at room temperature. The reaction progress can be monitored by observing the cessation of gas evolution (CO₂ and NH₃) and confirmed by TLC or LC-MS. The reaction is typically complete in 1-3 hours at reflux.

-

Catalyst Removal: After cooling to room temperature, filter the reaction mixture through a pad of diatomaceous earth and wash the pad with methanol (2 x 10 mL).

-

Work-up: Concentrate the filtrate under reduced pressure. To the residue, add deionized water (20 mL) and ethyl acetate (30 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (20 mL) to remove any unreacted ammonium formate, followed by brine (20 mL).

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 1-(4-amino-3,5-dimethylphenyl)pyrrolidin-2-one.

Workflow and Troubleshooting

Sources

- 1. Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]

- 2. zenodo.org [zenodo.org]

- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Recrystallization of 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth resource for the purification of 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one via recrystallization. The protocols and troubleshooting advice are synthesized from established principles in organic chemistry and best practices for related chemical structures, including aromatic nitro compounds and lactams.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the selection of an appropriate solvent system and the underlying principles for the successful recrystallization of the target compound.

Q1: What are the key structural features of 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one that influence solvent choice?

A1: The molecular structure of 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one presents several functional groups that dictate its solubility and crystallization behavior:

-

Aromatic Nitro Group (-NO₂): The nitro group is strongly electron-withdrawing and highly polar. This feature suggests that polar solvents will be effective at dissolving the compound.[1]

-

Lactam (Cyclic Amide): The pyrrolidin-2-one ring is a polar lactam. Lactams are generally soluble in polar solvents like water and alcohols.[2]

-

Dimethylphenyl Group: The aromatic ring with two methyl groups introduces a degree of non-polar character. While the nitro and lactam groups dominate, this lipophilic portion means that purely non-polar solvents might be useful as "anti-solvents" in a mixed system.

Based on the "like dissolves like" principle, polar solvents are the most promising candidates for dissolving this molecule, especially when heated.[1] Alcoholic solvents are often an excellent starting point for nitroaryl compounds.[1][3]

Q2: What are the ideal characteristics of a recrystallization solvent for this compound?

A2: The perfect solvent for recrystallization is one in which the target compound exhibits a steep solubility curve. This means it should meet the following criteria[1][4]:

-

High Solubility at High Temperatures: The solvent must completely dissolve 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one at or near its boiling point.

-

Low Solubility at Low Temperatures: The compound should be sparingly soluble or insoluble in the same solvent at low temperatures (e.g., 0-4 °C), which is crucial for maximizing crystal recovery.[1]

-

Appropriate Impurity Solubility: Impurities should either be completely insoluble (allowing for removal via hot filtration) or remain fully dissolved in the cold solvent (and be removed with the mother liquor).[1]

-

Chemical Inertness: The solvent must not react with the compound.[1]

-

Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals during drying.

Q3: Which single solvents are good candidates for initial screening?

A3: Given the polar nature of the molecule, the following solvents are recommended for initial small-scale solubility tests:

-

Alcohols (Ethanol, Methanol, Isopropanol): These are excellent starting points for polar nitroaromatic and lactam-containing compounds.[1][2][4] They often provide the desired steep solubility curve.

-

Acetone: As a polar aprotic solvent, acetone can be effective for a wide range of organic compounds.[5][6]

-

Ethyl Acetate (EtOAc): This solvent has intermediate polarity and is often a good choice, especially for compounds that might be too soluble in alcohols.[4]

Q4: When should a mixed-solvent system be considered, and how is it used?

A4: A mixed-solvent system (or solvent-anti-solvent method) is ideal when no single solvent meets all the criteria. This technique is particularly useful when the compound is highly soluble in one solvent (the "good" solvent) and poorly soluble in another (the "anti-solvent" or "poor" solvent) at all temperatures.[1] The two solvents must be miscible.[1]

Commonly Used Pairs:

-

Ethanol-Water: Excellent for moderately polar compounds.[1][2]

-

Ethyl Acetate-Hexane/Heptane: A versatile pair for compounds with intermediate polarity.[4][7]

-

Acetone-Water: Another effective polar combination.[7]

The procedure involves dissolving the crude compound in a minimum amount of the hot "good" solvent. The "poor" solvent is then added dropwise to the hot solution until persistent cloudiness (the saturation point) is observed. A few more drops of the hot "good" solvent are added to clarify the solution, which is then allowed to cool slowly.[4]

Data & Visualization

Table 1: Properties of Potential Recrystallization Solvents

This table provides key data for solvents commonly used in the recrystallization of polar organic compounds.

| Solvent | Polarity | Boiling Point (°C) | Common Use Case / Notes |

| Ethanol | Polar | 78 | A good general-purpose solvent for moderately polar compounds. Often used in a pair with water.[4] |

| Methanol | Polar | 65 | Similar to ethanol, suitable for more polar compounds.[1][4] |

| Isopropanol (IPA) | Polar | 82 | A slightly less polar and higher-boiling alcohol alternative.[4] |

| Ethyl Acetate (EtOAc) | Intermediate | 77 | Effective for compounds of intermediate polarity. Often paired with hexanes.[4] |

| Acetone | Polar Aprotic | 56 | A strong solvent, useful for highly soluble compounds. Can be paired with water or hexanes.[5] |

| Toluene | Non-polar | 111 | Can be effective for less polar aromatic compounds; may be a good anti-solvent.[3][4] |

| Hexane / Heptane | Non-polar | 69 / 98 | Used almost exclusively as the anti-solvent ("poor" solvent) with a more polar "good" solvent.[4] |

| Water | Very Polar | 100 | Can be used as an anti-solvent with alcohols or acetone. Unlikely to be a good primary solvent.[2][3] |

Solvent Selection Workflow

The following diagram illustrates the logical workflow for identifying a suitable recrystallization solvent system.

Caption: A decision-making flowchart for selecting a recrystallization solvent system.

Experimental Protocols

Protocol 1: Step-by-Step Single-Solvent Recrystallization

This procedure should be followed once a suitable single solvent has been identified.

-

Dissolution: Place the crude 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one in an Erlenmeyer flask with a stir bar. Add a small portion of the chosen solvent and heat the mixture on a hot plate to a gentle boil.[2] Continue adding the hot solvent in small increments until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is critical for creating a supersaturated solution upon cooling, which is necessary for maximizing the yield.[8]

-

Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a very small amount (spatula tip) of activated charcoal. Re-heat the solution to boiling for 2-3 minutes. Causality: The porous structure of charcoal adsorbs high-molecular-weight colored impurities. Using too much will adsorb the product and reduce yield.[2]

-

Hot Gravity Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and receiving flask to prevent the product from crystallizing prematurely in the funnel.[4] Add a small amount of extra hot solvent to ensure the product remains in solution.

-

Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[4] Causality: Slow cooling promotes the formation of a pure, well-ordered crystal lattice, excluding impurities. Rapid cooling can trap impurities within the crystals.[2]

-

Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[4] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Causality: The solvent must be ice-cold to minimize redissolving the purified product crystals.

-

Drying: Dry the crystals thoroughly to remove residual solvent, either by air drying or in a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| "Oiling Out" (Product separates as a liquid instead of solid crystals) | 1. High concentration of impurities lowering the melting point. 2. Solution is too concentrated. 3. Cooling rate is too fast.[2] | 1. Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool much more slowly.[2] 2. Consider a preliminary purification step (e.g., column chromatography) if the crude material is very impure.[8] |

| No Crystals Form Upon Cooling | 1. The solution is not sufficiently saturated (too much solvent was used).[2] 2. The cooling rate was too rapid, inhibiting nucleation. | 1. Reheat the solution to boil off some of the solvent, thereby increasing the concentration, and then cool again slowly.[2][8] 2. Induce crystallization by gently scratching the inside of the flask at the solution's surface with a glass rod or by adding a "seed crystal" of the pure compound.[8] |

| Very Low or No Crystal Yield | 1. Excessive solvent was used, keeping the product dissolved even when cold.[2] 2. Premature crystallization occurred during hot filtration. 3. The solution was not cooled sufficiently or for long enough. | 1. Evaporate some of the solvent and re-cool the solution.[2] 2. Ensure the filtration apparatus (funnel, flask) is pre-heated before hot filtration. If crystals form, redissolve them with a small amount of hot solvent.[2] 3. Ensure the flask is cooled in an ice bath for at least 30 minutes. |

| Crystals Appear Colored or Impure | 1. Colored impurities are co-crystallizing with the product. | 1. Redissolve the crystals in fresh hot solvent and perform the activated charcoal decolorization step as described in the protocol.[2] 2. A second recrystallization may be necessary to achieve high purity. |

References

- Technical Support Center: Recrystallization of Crude Lactamide. (2025). Benchchem.

- Solvent selection for effective recrystallization of nitroarom

- Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry: University of Rochester.

- Method of crystallizing nitro products. (US2874196A).

- Recrystallization Methods for Purifying Substituted Nitroalkenes: A Technical Support Guide. (2025). Benchchem.

- Go-to recrystalliz

- Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. (2020). Organic Syntheses.

- Purification of crude 1-(3-Nitrophenyl)

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Reagents & Solvents [chem.rochester.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US2874196A - Method of crystallizing nitro products - Google Patents [patents.google.com]

- 6. orgsyn.org [orgsyn.org]

- 7. reddit.com [reddit.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting side reactions in N-arylation of pyrrolidin-2-one

Ticket ID: #ARYL-LAC-001

Status: Open

Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Overview

Welcome to the technical support hub for lactam arylation. The

However, this reaction is deceptive. The lactam nitrogen is non-basic (

Below is the Failure Mode Analysis diagram. Use this to identify which specific pathway is degrading your yield.

Figure 1: Mechanistic divergence in lactam arylation. Green path indicates the desired reaction; red paths indicate common failure modes.

Troubleshooting Modules

Module A: The "Ambident" Problem (N- vs. O-Selectivity)

User Issue: "I am observing a side product with the correct mass but different retention time. NMR suggests the aromatic ring is attached to oxygen."

Root Cause: Amides are ambident nucleophiles. The oxygen atom is more electronegative and "harder," while the nitrogen is "softer."

-

Copper Catalysis: Often relies on the "Hard-Soft Acid-Base" (HSAB) principle. If the metal center is too "hard" or the ligand sterics are insufficient,

-attack becomes competitive. -

Palladium Catalysis: Generally favors

-arylation due to the formation of a Pd(II)-amido intermediate, but sterically unencumbered ligands can still allow

Corrective Protocol:

-

Ligand Switch (Pd): Switch to Xantphos . Its wide bite angle (

) creates a specific steric pocket that enforces -

Ligand Switch (Cu): Use trans-1,2-diaminocyclohexane or N,N'-dimethylethylenediamine (DMEDA) . These bidentate ligands stabilize the Cu(I) species and direct selectivity toward nitrogen via a specific four-membered chelate intermediate [2].

-

Solvent Polarity: Avoid highly polar, ionizing solvents if using simple copper salts, as they enhance the "hard" character of the imidate oxygen. Toluene or Dioxane are preferred for selectivity over DMF in difficult cases.

Module B: The Hydrolysis Trap (Ring Opening)

User Issue: "My reaction mixture turned into a thick slurry, and I see a broad peak in the carboxylic acid region. Yield is <10%."

Root Cause: You have triggered the hydrolysis of the lactam ring.

Pyrrolidin-2-one is a cyclic amide. In the presence of strong bases (e.g.,

Corrective Protocol:

-

Base De-escalation: Stop using alkoxides (

). Switch to Tribasic Potassium Phosphate ( -

Water Exclusion:

-

Use anhydrous solvents (Dioxane/Toluene) stored over molecular sieves.

-

Crucial Step: Flame-dry your glassware. Hygroscopic bases like

must be dried in a vacuum oven or weighed in a glovebox.

-

-

Temperature Control: Hydrolysis is temperature-dependent. If using Cu-catalysis (usually

), ensure your solvent is truly dry. If using Pd, try to lower the temperature to

Module C: Catalytic Arrest (Dehalogenation)

User Issue: "I see full consumption of the aryl halide, but the major product is the dehalogenated arene (Ar-H). The lactam is untouched."

Root Cause: The Oxidative Addition complex (

-

Source of Hydride: Often the solvent (e.g., alcohols, impure DMF) or amine impurities.

-

Mechanism:[1][2] If the lactam deprotonation/coordination is slow, the highly reactive Pd-Ar species finds a faster path to stabilize itself—reduction.

Corrective Protocol:

-

Concentration Effect: Increase the concentration of the lactam (1.2 to 1.5 equivalents relative to Ar-X). This follows Le Chatelier’s principle, pushing the equilibrium toward the Pd-Amido complex formation.

-

Pre-catalyst Usage: Use Pd(OAc)₂ or Pd₂dba₃ with fresh ligand. Old Pd sources often contain Pd-black, which is inactive for coupling but active for dehalogenation.

-

Solvent Purity: Ensure solvents are free of alcohols. Switch from DMF to 1,4-Dioxane or Toluene .

Standardized "Gold Standard" Protocol

If your current method is failing, reset your parameters to this validated system. This protocol balances reactivity (Pd) with selectivity (Xantphos) and stability (Carbonate base).

Reagents

-

Aryl Halide (Ar-X): 1.0 equiv (Prefer Bromides/Iodides; Chlorides require higher temp).

-

Pyrrolidin-2-one: 1.2 equiv.

-

Catalyst:

(2-5 mol%). -

Ligand: Xantphos (3-6 mol%) [Note: Keep Pd:Ligand ratio 1:1.2].

-

Base:

(1.5 equiv) [Must be dry]. -

Solvent: 1,4-Dioxane (0.2 M concentration).

Step-by-Step Execution

-

Charge Solids: In a glovebox or under active

flow, add -

Solvent Prep: Dissolve Pyrrolidin-2-one in anhydrous Dioxane.

-

Initiation: Add the lactam/dioxane solution to the solids via syringe.

-

Degassing: Sparge the mixture with Nitrogen for 5 minutes (or freeze-pump-thaw). Oxygen is a poison.

-

Reaction: Seal tight. Heat to 100°C for 12–16 hours.

-

Workup: Cool to RT. Dilute with EtOAc. Filter through a Celite pad to remove inorganic salts. Concentrate and purify via flash chromatography.

Why this works: Xantphos creates a "trans-spanning" chelate that electronically favors the reductive elimination of the

Decision Tree (Troubleshooting Logic)

Use this logic flow to determine your next experiment.